Cas no 880652-93-7 (7-Bromo-2-methyl-1H-indene)

7-Bromo-2-methyl-1H-indene structure
7-Bromo-2-methyl-1H-indene structure
Nome del prodotto:7-Bromo-2-methyl-1H-indene
Numero CAS:880652-93-7
MF:C10H9Br
MW:209.082462072372
MDL:MFCD20524977
CID:822928

7-Bromo-2-methyl-1H-indene Proprietà chimiche e fisiche

Nomi e identificatori

    • 7-Bromo-2-methyl-1H-indene
    • 4-bromo-2-methyl-1H-indene
    • 2-methyl-7-bromo-1H-indene
    • 2-methyl-7-bromoindene
    • 4(7)-bromo-2-methyl-1(3)H-indene
    • 7-Bromo-2-methylindene
    • PubChem24325
    • OJSMHHJBFNVCAV-UHFFFAOYSA-N
    • 4035AC
    • SB11002
    • FCH1418097
    • SY035152
    • BC005031
    • ST24024482
    • BB 0220661
    • 7-Bromo-2-methyl-1H-indene (ACI)
    • MDL: MFCD20524977
    • Inchi: 1S/C10H9Br/c1-7-5-8-3-2-4-10(11)9(8)6-7/h2-5H,6H2,1H3
    • Chiave InChI: OJSMHHJBFNVCAV-UHFFFAOYSA-N
    • Sorrisi: BrC1C2=C(C=C(C2)C)C=CC=1

Proprietà calcolate

  • Massa esatta: 207.98900
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 0
  • Complessità: 183
  • Superficie polare topologica: 0

Proprietà sperimentali

  • Densità: 1.432
  • Punto di ebollizione: 268℃ at 760 mmHg
  • Punto di infiammabilità: 118℃
  • PSA: 0.00000
  • LogP: 3.40850

7-Bromo-2-methyl-1H-indene Informazioni sulla sicurezza

7-Bromo-2-methyl-1H-indene Dati doganali

  • CODICE SA:2903999090
  • Dati doganali:

    Codice doganale cinese:

    2903999090

    Panoramica:

    2903999090 Altri derivati alogenati aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2903999090 derivati alogenati di idrocarburi aromatici IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:5,5% Tariffa generale:30,0%

7-Bromo-2-methyl-1H-indene Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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NAN JING YAO SHI KE JI GU FEN Co., Ltd.
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TRC
B688955-1g
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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7-Bromo-2-methyl-1H-indene Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  2 h, -5 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, cooled
1.3 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  2 h, reflux
Riferimento
Palladium-Catalyzed Pathways to Aryl-Substituted Indenes: Efficient Synthesis of Ligands and the Respective ansa-Zirconocenes
Izmer, Vyatcheslav V.; et al, Organometallics, 2006, 25(5), 1217-1229

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  4 h, 0 °C; overnight, rt
2.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Pentane ,  Hexane ;  10 min, 0 °C; 10 min, 0 °C; 10 h, reflux; reflux → -80 °C
2.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ;  -80 °C → rt; 12 h, rt
3.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  1 h, reflux
Riferimento
Palladium-Catalyzed Pathways to Aryl-Substituted Indenes: Efficient Synthesis of Ligands and the Respective ansa-Zirconocenes
Izmer, Vyatcheslav V.; et al, Organometallics, 2006, 25(5), 1217-1229

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Pentane ,  Hexane ;  10 min, 0 °C; 10 min, 0 °C; 10 h, reflux; reflux → -80 °C
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ;  -80 °C → rt; 12 h, rt
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  1 h, reflux
Riferimento
Palladium-Catalyzed Pathways to Aryl-Substituted Indenes: Efficient Synthesis of Ligands and the Respective ansa-Zirconocenes
Izmer, Vyatcheslav V.; et al, Organometallics, 2006, 25(5), 1217-1229

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  1 h, reflux
Riferimento
Palladium-Catalyzed Pathways to Aryl-Substituted Indenes: Efficient Synthesis of Ligands and the Respective ansa-Zirconocenes
Izmer, Vyatcheslav V.; et al, Organometallics, 2006, 25(5), 1217-1229

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  15 min, rt; 15 min, rt
1.2 4 h, reflux; reflux → rt
1.3 Reagents: Potassium hydroxide Solvents: Water ;  3 h, reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt; 2 h, 160 °C
1.5 Reagents: Thionyl chloride Solvents: Thionyl chloride ;  24 h, rt; reflux
1.6 Reagents: Aluminum chloride Solvents: Dichloromethane ;  1 h, 0 °C; 3 h, reflux; reflux → rt
1.7 Reagents: Water ;  cooled
2.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  2 h, -5 °C; overnight, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, cooled
2.3 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  2 h, reflux
Riferimento
Palladium-Catalyzed Pathways to Aryl-Substituted Indenes: Efficient Synthesis of Ligands and the Respective ansa-Zirconocenes
Izmer, Vyatcheslav V.; et al, Organometallics, 2006, 25(5), 1217-1229

7-Bromo-2-methyl-1H-indene Raw materials

7-Bromo-2-methyl-1H-indene Preparation Products

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